2-Bromo-1-mesitylethanone
Overview
Description
Synthesis Analysis
The synthesis of related bromo compounds and derivatives often involves halogenation reactions, utilizing brominating agents to introduce bromo groups into specific molecular frameworks. For instance, the synthesis of benzofuran derivatives, which are structurally related to 2-Bromo-1-mesitylethanone, has been detailed through reactions involving bromosalicylaldehyde with various ketones and carbonates, showcasing typical methods for incorporating bromo groups into organic molecules (Yakalı et al., 2016).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods have been pivotal in studying the molecular structure of bromo-substituted compounds. These techniques have elucidated the crystal structures, revealing insights into the arrangement and conformation of molecules, as seen in the analysis of benzofuran derivatives (Yakalı et al., 2016). Such studies are essential for understanding the molecular basis of the reactivity and properties of compounds like 2-Bromo-1-mesitylethanone.
Chemical Reactions and Properties
Research on bromo-substituted compounds highlights their versatility in chemical reactions, including halogen-exchange and functionalization processes. These reactions are crucial for modifying chemical structures, improving reactivity, and introducing functional groups that enhance the compound's utility in further chemical transformations. For example, the halogen-exchange reaction to synthesize 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the reactivity of bromo compounds in producing effective chemical protective groups (Li Hong-xia, 2007).
Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Bromo-1-mesitylethanone derivatives have been synthesized and evaluated for their antimicrobial activities. The study by Kırılmış et al. (2008) found that certain derivatives, such as (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, exhibited significant activity against Staphylococcus aureus and Escherichia coli (Kırılmış et al., 2008).
Oxidant Properties and Stress Induction
Karatas et al. (2006) explored the impact of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone on vitamin levels, selenium, and malondialdehyde in rats, suggesting that this compound might induce stress and increase free radicals (Karatas et al., 2006).
Structural Characterization
Yakalı et al. (2016) conducted X-ray crystallography and spectroscopic studies on selected benzofuran derivatives, including 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, revealing details about their molecular structure and interactions (Yakalı et al., 2016).
Enantiomerically Pure Synthesis
Zhang et al. (2014) developed a procedure for synthesizing enantiomerically pure compounds starting from related bromophenyl derivatives, highlighting the method's scalability and efficiency (Zhang et al., 2014).
Carbonic Anhydrase Inhibitory Properties
Balaydın et al. (2012) investigated the inhibition of human cytosolic carbonic anhydrase by novel bromophenols, including derivatives of 2-bromo-1-mesitylethanone, for potential applications in treating various health conditions (Balaydın et al., 2012).
Computational Study on Nucleophilic Substitution Reactions
Erdogan & Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, providing insights into the reaction mechanisms and potential applications (Erdogan & Erdoğan, 2019).
Microwave-Assisted Preparation
Bunrit et al. (2011) explored a microwave-assisted method for generating 2-bromo-1-alkenes, highlighting a clean and efficient approach (Bunrit et al., 2011).
Synthesis and Protective Group Application
Li Hong-xia (2007) synthesized 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and demonstrated its effectiveness as a chemical protective group (Li Hong-xia, 2007).
Homogeneous Catalysis
César et al. (2002) discussed the synthesis of novel C−N donor ligands, including reactions involving 2-bromo-1-mesitylethanone derivatives, for applications in homogeneous catalysis (César et al., 2002).
Catalytic Activity
Dasgupta et al. (2017) synthesized Schiff-base ligands and investigated their application in catalysis, demonstrating solvent-induced nuclearity conversion and high catalytic activity (Dasgupta et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(2,4,6-trimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZXKYOYNRVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277102 | |
Record name | 2-bromo-1-mesitylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-mesitylethanone | |
CAS RN |
4225-92-7 | |
Record name | 4225-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-mesitylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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